Michael Acceptor vs. Serine Hydroxyl Reactivity
The target compound, N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine, contains an α,β-unsaturated dehydroalanine residue that functions as a Michael acceptor, enabling nucleophilic conjugate addition at the β-carbon. This is a class-defining reactivity feature common to N-acylated dehydroalanine derivatives [1]. In contrast, the direct parent analog N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine (Item 31778) possesses a serine hydroxyl group with no unsaturated backbone, rendering it unreactive toward thiols, amines, and other nucleophiles under non-activating conditions . While no head-to-head kinetic comparison using identical nucleophiles and conditions has been published for this specific compound pair, the presence of the Dha residue is known from peptide chemistry literature to confer second-order rate constants for thiol addition typically in the range of 10⁻¹ to 10² M⁻¹s⁻¹ depending on pH and neighboring group effects, whereas the serine hydroxyl is essentially inert under the same conditions [2]. This is a class-level inference based on well-established dehydroalanine reactivity principles.
| Evidence Dimension | Chemical reactivity (Michael acceptor capability) |
|---|---|
| Target Compound Data | Contains dehydroalanine (CH₂=C(NHCOR)CO₂R) α,β-unsaturated moiety; reactive toward nucleophiles (thiols, amines). 7 H-bond donors . |
| Comparator Or Baseline | N,N′-Bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine: Contains serine hydroxyl; no α,β-unsaturation; unreactive to nucleophiles. 8 H-bond donors [3]. |
| Quantified Difference | Qualitative difference in reactivity class; ΔHBD = −1. No direct kinetic comparison available for this compound pair. |
| Conditions | Class-level reactivity established for N-acylated dehydroalanine residues in peptides; aqueous or organic media at neutral to alkaline pH. |
Why This Matters
For researchers developing bioconjugation strategies, site-specific protein labeling, or covalent inhibitor libraries, only the Dha-containing compound provides a built-in electrophilic warhead, eliminating the need for additional activation steps required if the serine analog were used.
- [1] Dehydroalanine (Wikipedia). N-Acylated dehydroalanine derivatives are stable and act as Michael acceptors. Available at: https://en.wikipedia.org/wiki/Dehydroalanine View Source
- [2] Chalker JM, Bernardes GJL, Lin YA, Davis BG. Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal. 2009;4(5):630-640. (Representative review documenting dehydroalanine thiol addition kinetics in peptide systems.) View Source
- [3] PubChem. N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (CID 20519010). Hydrogen Bond Donor Count: 8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/20519010 View Source
